molecular formula C10H13Cl2NO2 B13246052 2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol

2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13246052
M. Wt: 250.12 g/mol
InChI Key: CPHLEGNSCVEHHY-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol is an organic compound characterized by a propane-1,3-diol backbone substituted with a methylamino group linked to a 2,4-dichlorophenyl moiety. Its molecular formula is C₁₀H₁₂Cl₂NO₂, with a molecular weight of 262.11 g/mol. The compound’s structure combines a diol’s hydrophilic properties with the hydrophobic and electron-withdrawing effects of the dichlorophenyl group, making it a versatile candidate for pharmaceutical and chemical research. Key features include:

  • Diol functionality: Enables hydrogen bonding and participation in esterification/etherification reactions.
  • 2,4-Dichlorophenyl group: Enhances lipophilicity and stability, influencing receptor binding and metabolic resistance.
  • Methylamino linker: Provides nucleophilic reactivity for chemical modifications.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Cl2NO2/c11-8-2-1-7(10(12)3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2

InChI Key

CPHLEGNSCVEHHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,4-dichlorobenzyl chloride with 1,3-dihydroxypropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-dihydroxypropane attack the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of proteins, while the amino alcohol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity Unique Properties vs. Target Compound References
2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol C₁₀H₁₂F₂NO₂ Fluorine substituents (2,4-positions) Immunosuppressive Higher electrophilicity, reduced hydrophobicity
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol C₁₀H₁₃BrNO₂ Bromine at 3-position Antimicrobial, anticancer Larger halogen size alters steric hindrance
3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol C₁₀H₁₃Cl₂NO 2,6-Dichloro substitution; shorter diol chain Unknown (likely receptor modulation) Altered substitution pattern affects binding
(1S,2S)-1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol C₁₁H₁₇N₂O₂ Stereochemistry (1S,2S); dimethylamino group Cytotoxicity Stereospecific interactions enhance potency
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol C₁₀H₁₂ClFNO₂ Mixed Cl/F substitution at 4- and 3-positions Anti-inflammatory Dual halogen effects on electronic properties

Key Findings from Comparative Analysis:

Halogen Type and Position: Chlorine vs. Substituent Position: 2,4-Dichloro substitution (target compound) vs. 2,6-dichloro () alters steric and electronic profiles. The 2,4-configuration may allow better π-π stacking in receptor pockets compared to the linear 2,6-arrangement.

Diol vs. Monool: The propane-1,3-diol backbone in the target compound supports stronger hydrogen bonding compared to monool analogs (e.g., 3-aminopropan-1-ol), improving solubility and interaction with polar targets .

Stereochemical Influence :

  • Stereospecific analogs (e.g., (1S,2S)-isomer in ) demonstrate enhanced biological activity due to optimized spatial alignment with chiral targets. The target compound’s stereochemistry (if present) would similarly dictate efficacy .

Biological Activity Trends: Immunomodulation: Fluorinated analogs () show immunosuppressive effects, while brominated versions () lean toward antimicrobial activity. The target compound’s dichlorophenyl group may balance both properties. Enzyme Inhibition: Compounds with bulkier substituents (e.g., 3,5-dimethylphenyl in ) exhibit stronger enzyme interactions, suggesting the target compound’s dichlorophenyl group could mimic this effect via hydrophobic binding .

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